molecular formula C3H6N2O2S B1441223 2-Cyanoethanesulfonamide CAS No. 97716-80-8

2-Cyanoethanesulfonamide

Cat. No. B1441223
CAS RN: 97716-80-8
M. Wt: 134.16 g/mol
InChI Key: LQVQJTDKXVPNIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanoethanesulfonamide is a chemical compound with the molecular formula C3H6N2O2S . Its average mass is 134.157 Da and its monoisotopic mass is 134.014999 Da .


Chemical Reactions Analysis

The sensitivity analysis of a system of chemical reactions consists in determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . This could potentially apply to reactions involving 2-Cyanoethanesulfonamide.

Scientific Research Applications

Dual Enzyme Inhibition

2-Cyanoethanesulfonamide derivatives demonstrate significant inhibition activity on two key enzymes: carbonic anhydrase and cyclooxygenase-2 (COX-2). This dual inhibition can be particularly relevant in addressing conditions such as inflammation, pain, and possibly cancer. The sulfonamide COX-2 inhibitors, distinct from methylsulfone COX-2 inhibitors, show nanomolar inhibition activity for several carbonic anhydrase (CA) isoforms, which are crucial in cancer cell development and invasion (Dogné et al., 2007). Similarly, selective COX-2 inhibitors that belong to the sulfonamide class also inhibit CAs and have been studied for their potential anticancer properties (Supuran et al., 2004).

Alzheimer's Disease Research

Sulfonamide derivatives, such as 3-amino-1-propanesulfonic acid (a compound related to 2-Cyanoethanesulfonamide), have been studied in the context of Alzheimer's disease. These compounds have shown potential in binding to amyloid β, a protein associated with the development of Alzheimer's, suggesting a role in disease-modifying treatments (Aisen et al., 2006).

Inhibition of Human Immunodeficiency Virus (HIV)

Sulfonamide polymers, which include derivatives of 2-Cyanoethanesulfonamide, have shown promising results as inhibitors of the human immunodeficiency virus (HIV). These compounds can inhibit the interaction between the gp120 protein of HIV and the CD4 receptor on host cells, highlighting their potential as a new class of HIV inhibitors (Mohan et al., 1992).

Accumulation in the Human Brain

Studies involving methylsulfonylmethane (MSM), a compound closely related to 2-Cyanoethanesulfonamide, have revealed its accumulation in the human brain. This indicates the compound's ability to cross the blood-brain barrier, although its clinical benefits remain to be fully understood (Lin et al., 2001).

properties

IUPAC Name

2-cyanoethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2O2S/c4-2-1-3-8(5,6)7/h1,3H2,(H2,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVQJTDKXVPNIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)(=O)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanoethane-1-sulfonamide

CAS RN

97716-80-8
Record name 2-cyanoethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyanoethanesulfonamide
Reactant of Route 2
Reactant of Route 2
2-Cyanoethanesulfonamide
Reactant of Route 3
Reactant of Route 3
2-Cyanoethanesulfonamide
Reactant of Route 4
2-Cyanoethanesulfonamide
Reactant of Route 5
2-Cyanoethanesulfonamide
Reactant of Route 6
2-Cyanoethanesulfonamide

Citations

For This Compound
1
Citations
IV Bodrikov, VL Krasnov… - … Chemistry of the …, 1985 - Consultants Bureau Enterprises
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.